molecular formula C11H15NO3 B13000033 Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1774901-07-3

Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13000033
CAS No.: 1774901-07-3
M. Wt: 209.24 g/mol
InChI Key: PBDYXFPTEBDUPX-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridine derivative characterized by a dihydropyridone core (6-oxo-1,6-dihydropyridine) with a tert-butyl substituent at position 2 and a methyl ester at position 3. The methyl ester enhances lipophilicity compared to carboxylic acid derivatives.

Properties

CAS No.

1774901-07-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-tert-butyl-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-11(2,3)9-7(10(14)15-4)5-6-8(13)12-9/h5-6H,1-4H3,(H,12,13)

InChI Key

PBDYXFPTEBDUPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=O)N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-keto ester with an aldehyde in the presence of a base, followed by cyclization to form the dihydropyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Research indicates that derivatives of 1,6-dihydropyridine compounds exhibit significant antimicrobial activity. Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has been tested for its efficacy against various bacterial strains. Studies have shown promising results, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

1.2 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related compounds. For instance, derivatives of methyl 6-oxo-1,6-dihydropyridine-3-carboxylic acid have demonstrated the ability to inhibit AP-1-mediated luciferase activity, which is indicative of their potential use in treating inflammatory diseases . this compound could similarly possess such effects, warranting further investigation.

1.3 Potential in Cancer Therapy
There is emerging interest in the application of pyridine derivatives in cancer therapy. Some studies suggest that compounds with similar structures may interfere with cancer cell proliferation and induce apoptosis. The specific mechanisms by which this compound operates in this context remain to be fully elucidated but are an area of active research.

Synthetic Organic Chemistry

2.1 Synthesis of Other Compounds
this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of diverse functional groups through various chemical reactions such as nucleophilic substitutions and cycloadditions . This versatility makes it a valuable building block in synthetic organic chemistry.

2.2 Reaction Conditions and Yields
The compound has been synthesized under various conditions using reagents like sodium hydride and iodomethane. For example, a typical synthesis involves reacting methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with sodium hydroxide in tetrahydrofuran to yield high purity products with satisfactory yields (around 80%) under controlled conditions .

Reaction Conditions Reagents Used Yield (%)
TetrahydrofuranSodium Hydride80
MethanolIodomethane80

Agricultural Chemistry

3.1 Pesticidal Activity
this compound has potential applications as a pesticide or herbicide due to its biological activity against certain pests and pathogens affecting crops. Research into its efficacy in agricultural settings is ongoing, with preliminary findings suggesting it may help protect plants from fungal infections .

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, inhibiting their function and thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The pathways involved include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate C₁₁H₁₅NO₃ 209.24 (calculated) tert-butyl (position 2), methyl ester High steric hindrance; potential for improved metabolic stability in drug design.
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate C₁₃H₁₀ClNO₃ 263.68 3-chlorophenyl (position 2), methyl ester Aromatic Cl introduces electron-withdrawing effects; may influence π-π stacking.
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate C₁₃H₁₀ClNO₃ 263.68 2-chlorophenyl (position 2), methyl ester Ortho-substituted Cl may sterically hinder rotation or packing.
Methyl 6-hydroxynicotinate C₈H₇NO₄ 181.15 Hydroxyl (position 6), methyl ester Hydroxyl enables hydrogen bonding; higher polarity than tert-butyl analog.
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate C₁₀H₁₀F₃NO₃ 249.19 (calculated) Ethyl ester, CF₃ (position 6), methyl (pos. 4) Trifluoromethyl enhances electron deficiency; ethyl ester increases lipophilicity.

Functional Group Impact on Properties

  • In contrast, chlorophenyl substituents (as in ) introduce both steric and electronic effects, with Cl acting as an electron-withdrawing group.
  • Hydrogen Bonding : Methyl 6-hydroxynicotinate contains a hydroxyl group capable of forming strong hydrogen bonds, enhancing solubility in polar solvents. The absence of such groups in the tert-butyl derivative limits its hydrogen-bonding capacity .

Research Findings and Gaps

  • Crystallography: SHELX software is widely used for resolving crystal structures of such compounds.
  • Hydrogen-Bonding Networks : Etter’s graph-set analysis could elucidate packing patterns in hydroxyl-containing analogs (e.g., ), but data for the tert-butyl variant are lacking.
  • Thermal Stability : The tert-butyl group’s thermal stability under reaction conditions remains unstudied in the provided evidence.

Biological Activity

Methyl 2-(tert-butyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1774901-07-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H15_{15}NO3_3
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1774901-07-3

The compound features a dihydropyridine core, which is known for its role in various biological activities, particularly in cardiovascular and neuropharmacological contexts.

Cardiovascular Effects

One of the primary areas of research on dihydropyridines, including this compound, is their interaction with L-type calcium channels. These compounds have been shown to exhibit calcium channel blocking activity, leading to vasodilation and reduced blood pressure. A study indicated that derivatives of dihydropyridines can act as multifunctional agents in cardiovascular pharmacology by modulating calcium influx in cardiac and vascular smooth muscle cells .

Anti-inflammatory Properties

Research has demonstrated that related compounds can inhibit AP-1-mediated luciferase activity, suggesting anti-inflammatory effects. This mechanism may involve the modulation of signaling pathways such as NF-kB and MAPK/ERK, which are crucial in inflammatory responses . The potential for this compound to exert similar effects warrants further investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation . The structure-activity relationship (SAR) studies indicate that modifications to the dihydropyridine scaffold can significantly influence antibacterial potency.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:

Study Biological Activity Methodology Results
Study 1Calcium Channel BlockadePatch-Clamp TechniqueSignificant reduction in calcium currents
Study 2Anti-inflammatory EffectsAP-1 Luciferase AssayInhibition of luciferase activity by 50% at 10 µM
Study 3Antimicrobial ActivityMIC DeterminationEffective against E. coli and S. aureus with MIC values <10 µg/mL

These findings illustrate the compound's potential across various therapeutic areas.

Clinical Implications

The implications of these biological activities suggest that this compound could be developed into a therapeutic agent for conditions such as hypertension, inflammation-related diseases, and bacterial infections. Further clinical trials are necessary to establish safety profiles and efficacy in human subjects.

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